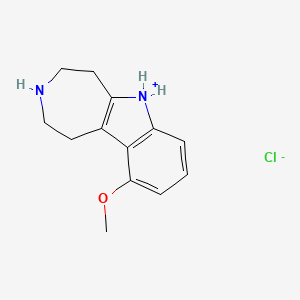
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique structure, which includes a hexahydroazepine ring fused to an indole moiety with a methoxy group at the 10th position. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. This is followed by N-alkylation to introduce the azepine ring. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and polymers with specific properties .
作用機序
The mechanism of action of 1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets in the body. It is known to act on serotonin receptors, particularly the 5-HT2A receptor, where it functions as an agonist. This interaction leads to the modulation of neurotransmitter release and has implications for mood regulation and other neurological functions .
類似化合物との比較
Similar Compounds
Tabernanthalog fumarate: Another azepinoindole derivative with similar structural features but different functional groups.
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole fumarate: Shares the hexahydroazepine and indole core but differs in the position and type of substituents .
Uniqueness
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 10th position and the hydrochloride salt form contribute to its solubility and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
15923-44-1 |
|---|---|
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC名 |
10-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-16-12-4-2-3-11-13(12)9-5-7-14-8-6-10(9)15-11;/h2-4,14-15H,5-8H2,1H3;1H |
InChIキー |
FBPVLQAILDCYON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C3=C([NH2+]2)CCNCC3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


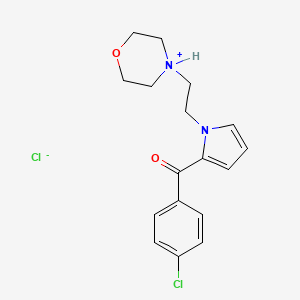
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)

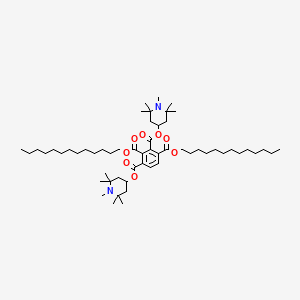
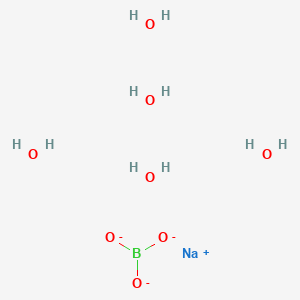
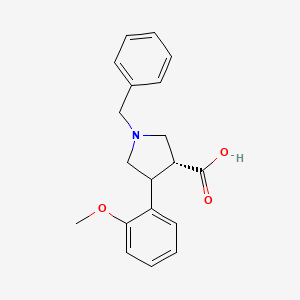
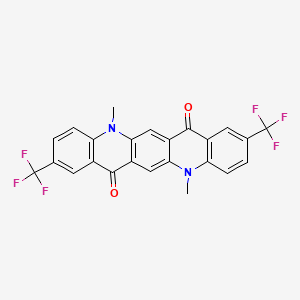
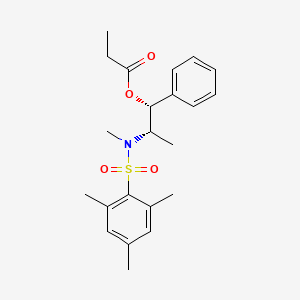

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
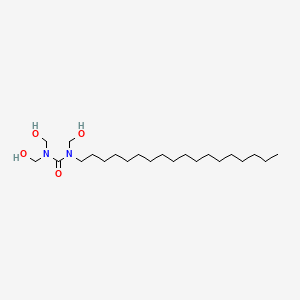

![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)

